Cross-Compound Marker Specificity
Following ester hydrolysis, both FUB-PB-22 and its direct analog FDU-PB-22 yield the identical major metabolite, fluorobenzylindole-3-carboxylic acid (FBI-COOH; designated M7). In human hepatocyte incubations (10 µM for 3 h), this M7 metabolite, alongside its hydroxylated form M6, was identified as a predominant metabolite for both parent compounds. This convergent metabolic pathway was confirmed in authentic human urine specimens from positive cases, where M6 and M7 were the predominant analytes detected after β-glucuronidase hydrolysis [1].
| Evidence Dimension | Metabolic Convergence & Analyte Predominance |
|---|---|
| Target Compound Data | FBI-COOH (M7) identified as a major metabolite of FUB-PB-22 and confirmed as a predominant analyte in authentic urine specimens. |
| Comparator Or Baseline | FDU-PB-22, which also yields FBI-COOH (M7) as a major metabolite via the same hydrolytic pathway, confirmed as a predominant analyte in authentic urine. |
| Quantified Difference | Identical; The same metabolite is produced from two distinct parent synthetic cannabinoids (FUB-PB-22 and FDU-PB-22). |
| Conditions | In vitro: 10 µM parent compound incubated with human hepatocytes for 3 h. In vivo: Authentic human urine specimens from confirmed positive cases, analyzed after β-glucuronidase hydrolysis via high-resolution mass spectrometry (HRMS). |
Why This Matters
For procurement, this compound offers superior analytical value by serving as a single definitive marker for detecting and confirming exposure to two distinct, scheduled synthetic cannabinoids (FUB-PB-22 and FDU-PB-22), thereby doubling its utility in forensic and clinical screening panels.
- [1] Diao X, Scheidweiler KB, Wohlfarth A, Pang S, Kronstrand R, Huestis MA. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22. AAPS J. 2016 Mar;18(2):455-64. doi: 10.1208/s12248-016-9867-4. View Source
